4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide
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Overview
Description
4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the 4th position, a trifluoromethyl group at the 8th position, and a carbohydrazide group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-Amino-8-(trifluoromethyl)quinoline, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The carbohydrazide group is then introduced through a reaction with hydrazine derivatives under specific conditions, such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted quinoline derivatives.
Scientific Research Applications
4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a drug candidate due to its unique structural features.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. The amino and carbohydrazide groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their functions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Lacks the trifluoromethyl and carbohydrazide groups, resulting in different chemical properties and applications.
8-(Trifluoromethyl)quinoline: Lacks the amino and carbohydrazide groups, leading to variations in reactivity and biological activity.
Quinoline-3-carbohydrazide:
Uniqueness
4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and carbohydrazide groups provide sites for further chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H9F3N4O |
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Molecular Weight |
270.21 g/mol |
IUPAC Name |
4-amino-8-(trifluoromethyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)7-3-1-2-5-8(15)6(10(19)18-16)4-17-9(5)7/h1-4H,16H2,(H2,15,17)(H,18,19) |
InChI Key |
CKTCZBHSBKIUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)NN)N |
Origin of Product |
United States |
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